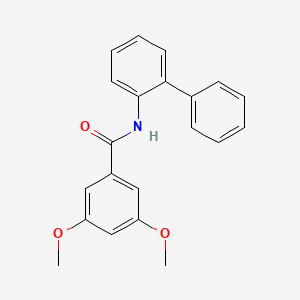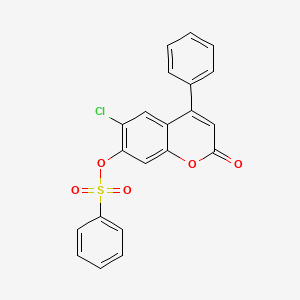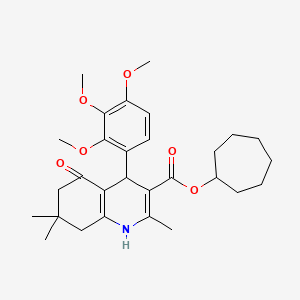![molecular formula C20H30O5 B5215322 diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Diethyl 5-(2,6-xylyloxy)pentylmalonate and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate has been reported to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate. One of the main directions is the development of anti-cancer drugs based on this compound. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for the development of more efficient synthesis methods for diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate to facilitate its use in scientific research.
Conclusion:
In conclusion, diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate is a chemical compound that has potential applications in various fields, including medicine and organic synthesis. This compound has been reported to have anti-tumor activity and anti-inflammatory effects, making it a potential candidate for the development of drugs for the treatment of cancer and inflammatory diseases. Further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
Diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate can be synthesized by reacting 2,6-dimethylphenol with 5-bromopentanoic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with diethyl malonate in the presence of a catalyst such as piperidine to yield diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate. This synthesis method has been reported in various research papers and is considered a reliable method for the preparation of this compound.
Aplicaciones Científicas De Investigación
Diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate has various scientific research applications, including its use as a reagent in organic synthesis. This compound is commonly used in the preparation of various compounds such as 5-(2,6-dimethylphenoxy)pentanoic acid, which has potential applications in the field of medicine. Additionally, diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate has been reported to have anti-tumor activity, making it a potential candidate for the development of anti-cancer drugs.
Propiedades
IUPAC Name |
diethyl 2-[5-(2,6-dimethylphenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-5-23-19(21)17(20(22)24-6-2)13-8-7-9-14-25-18-15(3)11-10-12-16(18)4/h10-12,17H,5-9,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCVAIVOOBJSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=C(C=CC=C1C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[5-(2,6-dimethylphenoxy)pentyl]propanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B5215243.png)
![3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5215247.png)
![1-bromo-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5215254.png)
![N-cyclopentyl-N'-[(3-methyl-3-oxetanyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5215266.png)
![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)


![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)


![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)